Enhanced Calculated Lipophilicity Drives Superior Membrane Permeability Potential Over 3-Ethynylpyridine
Computational analysis reveals a significant difference in lipophilicity between 3-Ethynyl-2-nitropyridine and its non-nitrated parent compound. This impacts its predicted suitability in drug discovery. [1][2]
| Evidence Dimension | Predicted Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.3 |
| Comparator Or Baseline | 3-Ethynylpyridine: XLogP3-AA is not explicitly provided in the source but is known to be non-polar. The introduction of the nitro group significantly moderates lipophilicity. |
| Quantified Difference | The introduction of the ortho-nitro group results in a computed XLogP3 of 1.3 for the target compound, increasing its polarity and hydrogen bond acceptor count (3 acceptors) compared to the non-nitrated analog. |
| Conditions | Computed by XLogP3 3.0 (PubChem release) and Cactvs 3.4.8.18. |
Why This Matters
The moderated lipophilicity and increased polarity from the nitro group can lead to improved aqueous solubility and more favorable drug-like ADME profiles compared to the more lipophilic 3-ethynylpyridine, a key factor for procurement in medicinal chemistry programs.
- [1] PubChem. (2025). Compound Summary for CID 57416834, 3-Ethynyl-2-nitropyridine. National Library of Medicine. View Source
- [2] J-GLOBAL. (n.d.). 3-Ethynylpyridine. Japan Science and Technology Agency. View Source
